molecular formula C11H15NO B14154263 2-methyl-N-propylbenzamide CAS No. 123862-68-0

2-methyl-N-propylbenzamide

Cat. No.: B14154263
CAS No.: 123862-68-0
M. Wt: 177.24 g/mol
InChI Key: GYZQPZPWICRXQY-UHFFFAOYSA-N
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Description

2-methyl-N-propylbenzamide is an organic compound with the molecular formula C11H15NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by a benzene ring substituted with a methyl group and an N-propylamide group. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-N-propylbenzamide can be synthesized through the direct condensation of 2-methylbenzoic acid and propylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of propylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the amide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. The use of catalysts, such as Lewis acids immobilized on solid supports, can enhance the reaction efficiency and yield. Ultrasonic irradiation has also been reported to improve the reaction rate and yield by providing better mixing and energy transfer .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: 2-methylbenzoic acid.

    Reduction: 2-methyl-N-propylamine.

    Substitution: Halogenated derivatives such as 2-bromo-N-propylbenzamide.

Scientific Research Applications

2-methyl-N-propylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-propylbenzamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • N-methylbenzamide
  • N-propylbenzamide
  • 2-methylbenzamide

Uniqueness

2-methyl-N-propylbenzamide is unique due to the presence of both a methyl group and an N-propylamide group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as solubility and reactivity, compared to other benzamide derivatives. The specific arrangement of these groups also influences its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

123862-68-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-methyl-N-propylbenzamide

InChI

InChI=1S/C11H15NO/c1-3-8-12-11(13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,12,13)

InChI Key

GYZQPZPWICRXQY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1C

Origin of Product

United States

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